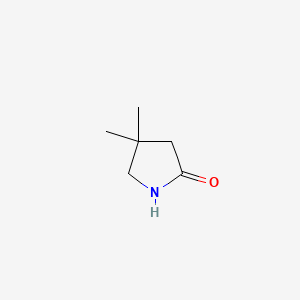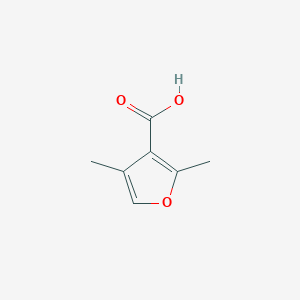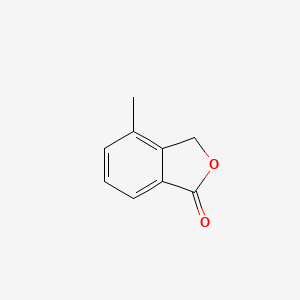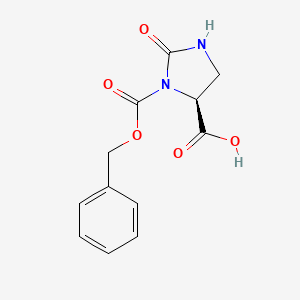
2-(4-Fluorophenyl)-2-propanol
Vue d'ensemble
Description
The compound “2-(4-Fluorophenyl)-2-propanol” likely belongs to a class of organic compounds known as phenols, which are characterized by a hydroxyl group (-OH) attached to a carbon atom within an aromatic ring . Fluorinated compounds, such as this one, are often used in the production of pharmaceuticals and agrochemicals due to the unique properties of fluorine .
Synthesis Analysis
While specific synthesis methods for “2-(4-Fluorophenyl)-2-propanol” were not found, similar fluorinated compounds have been synthesized following a 'green protocol’ . This typically involves environmentally friendly processes that minimize the use of harmful reagents and maximize yield .Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)-2-propanol” would likely be influenced by the presence of the fluorine atom. Fluorine’s high electronegativity can influence the conformational landscape of the molecule .Chemical Reactions Analysis
The chemical reactivity of “2-(4-Fluorophenyl)-2-propanol” would likely be influenced by the presence of the fluorine atom and the phenolic hydroxyl group. Fluorine’s high electronegativity can influence the molecule’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Fluorophenyl)-2-propanol” would likely be influenced by the presence of the fluorine atom and the phenolic hydroxyl group. Fluorine’s high electronegativity can influence properties such as polarity and acidity .Applications De Recherche Scientifique
Synthesis of 2-Amino-4-Arylpyrimidine Derivatives
2-(4-Fluorophenyl)-2-propanol can be utilized as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives. These derivatives are significant due to their potential pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation of Ortho-Metalated Primary Phenethylamines
This compound is suitable for preparing ortho-metalated primary phenethylamines with various substituents on the aromatic ring. Such preparations can lead to the formation of complexes containing six-membered palladacycles, which are valuable in catalysis and organic synthesis .
Biological Potential of Indole Derivatives
Indole derivatives, which can be synthesized from 2-(4-Fluorophenyl)-2-propanol, show a wide range of biological activities. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Divergent Synthesis of Direct Dyes
2-(4-Fluorophenyl)-2-propanol derivatives can serve as intermediates in the divergent synthesis of direct dyes. These dyes are characterized by their insolubility in aqueous diazotizing mother liquor, which allows for easy isolation .
Materials Science Research
The compound’s derivatives are relevant for academic research in the field of materials science. They can be used to create new materials with specific optical or electronic properties .
Synthesis of Reactive Chromophores
Quarternized 2-arylazoimidazolium salts derived from 2-(4-Fluorophenyl)-2-propanol are described as valuable reactive chromophores. These are important for commercial applications and can be used to synthesize a variety of dyes .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “2-(4-Fluorophenyl)-2-propanol” and similar compounds could involve exploring their potential biological activities and therapeutic applications . Additionally, further studies could investigate the effects of fluorination on the conformational landscape and reactivity of these molecules .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURXIISLVHJNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348482 | |
| Record name | 2-(4-Fluorophenyl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-propanol | |
CAS RN |
402-41-5 | |
| Record name | 2-(4-Fluorophenyl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 402-41-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)










